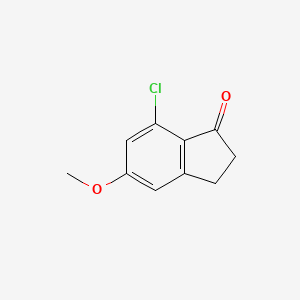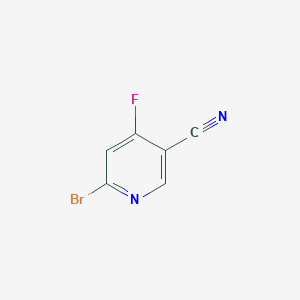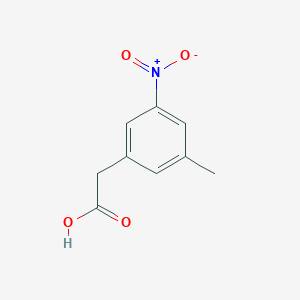![molecular formula C8H7N3O3 B11902569 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid CAS No. 893444-14-9](/img/structure/B11902569.png)
7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 7-oxo-5,6,7,8-tetrahidropirid[2,3-d]pirimidina-4-carboxílico es un compuesto heterocíclico que pertenece a la familia de las piridopirimidinas. Este compuesto es de gran interés debido a sus posibles aplicaciones en química medicinal y descubrimiento de fármacos. Su estructura única, que incluye un sistema de anillos de piridina y pirimidina fusionados, lo convierte en un andamiaje valioso para el desarrollo de diversas moléculas bioactivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 7-oxo-5,6,7,8-tetrahidropirid[2,3-d]pirimidina-4-carboxílico se puede lograr mediante varios métodos. Un enfoque eficiente implica la síntesis en fase sólida de 2-sustituidos 4-amino-7-oxo-5,6,7,8-tetrahidropirid[2,3-d]pirimidinas. El procedimiento comienza soportando en fase sólida un ácido α,β-insaturado en la resina de Wang utilizando diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (4-DMAP) en tetrahidrofurano (THF). El éster α,β-insaturado resultante se convierte entonces en el aducto de Michael mediante tratamiento con malononitrilo en metóxido de sodio (NaOMe)/THF. Finalmente, los aductores de Michael se tratan con un sistema de amida en metanol (MeOH) para obtener las piridopirimidinas correspondientes .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están bien documentados en la literatura. el enfoque de síntesis en fase sólida mencionado anteriormente se puede adaptar para la producción a gran escala con modificaciones apropiadas en las condiciones de reacción y los procesos de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 7-oxo-5,6,7,8-tetrahidropirid[2,3-d]pirimidina-4-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila para introducir varios sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Las reacciones de sustitución nucleófila a menudo implican reactivos como hidruro de sodio (NaH) y haluros de alquilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir diferentes formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
El ácido 7-oxo-5,6,7,8-tetrahidropirid[2,3-d]pirimidina-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: Sirve como un andamiaje valioso para la síntesis de diversos compuestos heterocíclicos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y moduladores de receptores.
Industria: El compuesto se utiliza en la síntesis de diversos productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 7-oxo-5,6,7,8-tetrahidropirid[2,3-d]pirimidina-4-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como inhibidor enzimático uniéndose al sitio activo de la enzima, bloqueando así su actividad. Además, puede modular la actividad del receptor uniéndose a los sitios del receptor y alterando su función. Las vías moleculares exactas implicadas dependen del contexto biológico específico y las moléculas diana .
Comparación Con Compuestos Similares
Compuestos similares
5,6,7,8-Tetrahidropirid[4,3-d]pirimidina: Un compuesto relacionado con un sistema de anillos fusionados similar.
7-Bencil-5,6,7,8-tetrahidropirid[3,4-d]pirimidina: Otro compuesto con un sustituyente bencilo en el andamiaje de piridopirimidina.
Singularidad
El ácido 7-oxo-5,6,7,8-tetrahidropirid[2,3-d]pirimidina-4-carboxílico es único debido a su patrón de sustitución específico y la presencia de un grupo ácido carboxílico. Esta característica estructural aumenta su potencial para formar enlaces de hidrógeno e interactuar con objetivos biológicos, lo que lo convierte en un compuesto valioso para el descubrimiento y desarrollo de fármacos .
Propiedades
Número CAS |
893444-14-9 |
|---|---|
Fórmula molecular |
C8H7N3O3 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c12-5-2-1-4-6(8(13)14)9-3-10-7(4)11-5/h3H,1-2H2,(H,13,14)(H,9,10,11,12) |
Clave InChI |
SHTIADNOHQSYQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=NC=NC(=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)









![Boronic acid, [(S)-(acetylamino)phenylmethyl]-](/img/structure/B11902562.png)
